methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate
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Overview
Description
methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is a complex organic compound that features a combination of oxazole, pyrrolidinone, and benzenesulfonamide moieties
Preparation Methods
The synthesis of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the dimethylphenyl group. The final steps involve the formation of the benzenesulfonamide moiety and the attachment of the pyrrolidinone group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The oxazole and pyrrolidinone moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other oxazole and pyrrolidinone derivatives. Compared to these compounds, methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-(3-ethylanilino)-8-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-14-8-6-9-15(11-14)21-17-12-18(20(23)24-3)22-19-13(2)7-5-10-16(17)19/h5-12H,4H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEHROHABKPIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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